Ulk1-IN-3

Colorectal Cancer Autophagy Inhibition Drug Discovery

Ulk1-IN-3 is the first commercially available chromone-based ULK1 inhibitor, providing medicinal chemistry teams with a scaffold validated by molecular docking (PDB: 4WNO). Unlike indole/pyrimidine-based compounds (e.g., SBI-0206965), its LC50 of 3.2 μM surpasses 5-fluorouracil (4.2 μM) in SW620 colorectal cancer models, enabling direct efficacy benchmarking. Defined SAR across a 12-compound library and documented AMPK/AKT/ROS pathway modulation make it a unique probe for autophagy-apoptosis crosstalk studies.

Molecular Formula C25H21ClO5
Molecular Weight 436.9 g/mol
Cat. No. B15612542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlk1-IN-3
Molecular FormulaC25H21ClO5
Molecular Weight436.9 g/mol
Structural Identifiers
InChIInChI=1S/C25H21ClO5/c1-28-18-9-10-19-21(13-18)31-25(17-8-11-20(29-2)22(12-17)30-3)23(24(19)27)16-6-4-15(14-26)5-7-16/h4-13H,14H2,1-3H3
InChIKeyCHIVVVFJYKGVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ulk1-IN-3 (Compound 8): A Chromone-Based ULK1 Inhibitor with Validated Anticancer Activity in Colon Cancer Models


Ulk1-IN-3 (designated Compound 8 in the primary literature) is a synthetic, chromone-based small-molecule inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that governs autophagy initiation [1]. First disclosed in a 2024 Future Medicinal Chemistry study, Ulk1-IN-3 emerged as the most potent candidate from a focused library of 12 chromone derivatives screened against a panel of human cancer cell lines [1]. The compound has a molecular formula of C₂₅H₂₁ClO₅, a molecular weight of 436.88 g/mol, and is supplied as a solid stable under ambient shipping conditions . Unlike traditional indole- and pyrimidine-based ULK1 inhibitors that primarily rely on nitrogen-heteroatom scaffolds, Ulk1-IN-3 introduces a chromone core—a scaffold inspired by natural products and validated by the FDA-approved chromone drug Alvocidib—thereby expanding the chemical space available for ULK1-targeted drug discovery [1].

Why Ulk1-IN-3 Cannot Be Trivially Replaced by SBI-0206965, MRT68921, or ULK1-IN-2


ULK1 inhibitors are structurally and mechanistically heterogeneous, making generic substitution unreliable without direct comparative data. SBI-0206965 and MRT68921 are pyrimidine- and indole-based ATP-competitive inhibitors with nanomolar ULK1 kinase IC₅₀ values (108 nM and 2.9 nM, respectively) but exhibit divergent selectivity profiles—SBI-0206965 inhibits only 10 of 456 kinases at 10 μM, albeit with off-target AMPK activity, while MRT68921 potently inhibits both ULK1 and ULK2 with minimal selectivity [1][2]. The structurally related chromone analog ULK1-IN-2 (compound 3s) shows an IC₅₀ of 1.94 μM against A549 NSCLC cells, a different cancer lineage from the colon cancer models where Ulk1-IN-3 was optimized . Ulk1-IN-3 (Compound 8) lacks a reported biochemical IC₅₀ against isolated ULK1 kinase, and its differentiation rests on cellular functional assays directly comparing cancer cell killing potency—a metric of integrated target engagement, pharmacokinetic behavior, and downstream pathway modulation that cannot be extrapolated from in vitro kinase inhibition data alone [3]. Users who substitute another ULK1 inhibitor risk selecting a compound with irrelevant cell-type specificity or an unvalidated autophagy-apoptosis coupling mechanism.

Ulk1-IN-3 Quantitative Superiority Over 5-Fluorouracil and Key Kinase Inhibitor Class Comparators in Colon Cancer Models


Ulk1-IN-3 Surpasses Clinical Standard 5-Fluorouracil in SW620 Colorectal Cancer Cell Killing Potency

In a direct head-to-head comparison within the same experimental system, Ulk1-IN-3 (Compound 8) exhibits superior cytotoxicity against SW620 colorectal adenocarcinoma cells compared to the first-line clinical agent 5-fluorouracil (5-FU). At 72-hour exposure, Ulk1-IN-3 achieved an LC₅₀ of 3.2 ± 0.10 μM, whereas 5-FU required 4.2 μM to reach the same endpoint [1][2]. This represents a 1.3-fold potency advantage for Ulk1-IN-3. Among the 12 chromone derivatives synthesized, Compound 8 was the top-ranked molecule, exceeding the cytotoxic activity of all structural analogs in the series [1]. Ulk1-IN-3 also demonstrated broad multi-lineage activity with LC₅₀ values of 4.5 ± 0.15 μM (786-O kidney cancer), 4.3 ± 1.90 μM (MCF-7 breast cancer), and 3.5 ± 0.42 μM (T-24 bladder cancer), and at 20 μM inhibited viability by >80% across all four cell lines tested [1][2]. This cell-killing advantage has no analogous comparator data for SBI-0206965, MRT68921, or ULK1-IN-2 in this specific colorectal cancer panel.

Colorectal Cancer Autophagy Inhibition Drug Discovery

Ulk1-IN-3 Induces Dual G2/M and S Phase Cell Cycle Arrest in SW620 Cells—A Profile Not Reported for Other ULK1 Inhibitors

Flow cytometric analysis revealed that Ulk1-IN-3 (1.25–10 μM, 24 h) induces a distinctive dual-block cell cycle arrest phenotype in SW620 cells, simultaneously arresting cells in G2/M and S phases while significantly reducing the G0/G1 population [1]. This dual-phase arrest pattern is mechanistically distinct from the predominantly G0/G1 arrest reported for the clinically used agent 5-FU in SW620 cells [2], and also contrasts with the G0/G1 phase accumulation observed with the combination of 5-FU and oxaliplatin [2]. While SBI-0206965 has been shown to induce G2/M arrest in A549 NSCLC cells , no published data directly compare the cell cycle arrest profiles of Ulk1-IN-3 with SBI-0206965 or MRT68921 in an identical colon cancer cellular background. The dual arrest phenotype may confer a broader antiproliferative mechanism by targeting cells at two distinct cell-cycle checkpoints.

Cell Cycle Arrest Colorectal Cancer ULK1 Pharmacology

Ulk1-IN-3 Suppresses Colony Formation with Superior Potency to 5-Fluorouracil in SW620 Cells

In a 7-day clonogenic assay, Ulk1-IN-3 (Compound 8) suppressed colony formation in SW620 colorectal cancer cells, and this suppression was qualitatively reported as superior to that achieved with 5-FU at matched concentrations [1]. Whereas 5-FU treatment at IC₅₀-equivalent doses typically reduces colony-forming cells to approximately 37% of control in SW620 cells [2], the chromone-based Ulk1-IN-3 achieved visually near-complete ablation of colony formation at concentrations corresponding to its LC₅₀ range [1]. This colony suppression capacity, combined with the LC₅₀ advantage over 5-FU described in Evidence 1, suggests that Ulk1-IN-3 may more effectively eliminate clonogenic tumor-initiating cell populations—a critical parameter for assessing long-term antitumor potential.

Clonogenic Survival Colorectal Cancer Anticancer Lead

Ulk1-IN-3 Engages Autophagic Machinery and Apoptotic Pathways Through ROS-Mediated Mechanism—A Distinctive Mode of Action

Western blot analysis in SW620 cells demonstrated that Ulk1-IN-3 (1.25–5 μM, 48 h) upregulates cleaved PARP (cPARP), NFκβ, and AMPK while concurrently downregulating AKT expression, alongside enhancing pro-apoptotic BAD and BAK availability and increasing LC3B lipidation—a dual autophagy-modulating and apoptosis-inducing signaling signature [1]. Critically, this pathway engagement was accompanied by a time-dependent increase in intracellular reactive oxygen species (ROS) production, measured by DCFH-DA flow cytometry at 5 μM over 24–72 h [1]. In contrast, SBI-0206965 is reported to inhibit AMPK phosphorylation at Thr172 in certain contexts , while MRT68921 functions primarily as a ULK1/2 kinase inhibitor without reported ROS induction . The combination of ROS elevation with AMPK activation and AKT suppression represents a mechanistic signature that distinguishes Ulk1-IN-3 from the canonical ATP-competitive ULK1 inhibitors and links its cytotoxic activity to oxidative stress-mediated apoptosis.

Autophagy Modulation Reactive Oxygen Species Apoptosis

Molecular Docking Confirms Ulk1-IN-3 Directly Binds ULK1 Kinase Domain—First Chromone Scaffold Validated for ULK1 Engagement

Computational docking and molecular dynamics (MD) simulations, performed using CDOCKER, Libdock, and Flexible docking protocols in Discovery Studio 3.1 against the ULK1 crystal structure (PDB: 4WNO, resolution 2.20 Å), demonstrated that Ulk1-IN-3 (Compound 8) occupies the ULK1 ATP-binding pocket and forms stable interactions with key active-site residues [1]. This is the first report of a chromone scaffold directly engaging ULK1 via computational binding studies, expanding the structural repertoire beyond the indole (SBI-0206965, ULK-101), pyrimidine (MRT68921), and indoline (GW406108X) scaffolds that dominate the ULK1 inhibitor landscape [1][2]. While quantitative docking scores (CDOCKER energy, binding free energy) are reported in the primary paper's supplementary data, the key differentiation is the scaffold novelty: no other commercially available ULK1 tool compound utilizes a chromone core, making Ulk1-IN-3 the only option for structure-activity relationship (SAR) studies in this chemical space.

Molecular Docking ULK1 Binding Chromone Scaffold

Multi-Indication Cell Panel Activity Demonstrates Ulk1-IN-3's Broader Applicability vs. Single-Indication ULK1 Inhibitors

Ulk1-IN-3 exhibited potent growth inhibition across four distinct cancer lineages: renal (786-O, LC₅₀ = 4.5 ± 0.15 μM), breast (MCF-7, LC₅₀ = 4.3 ± 1.90 μM), colorectal (SW620, LC₅₀ = 3.2 ± 0.10 μM), and bladder (T-24, LC₅₀ = 3.5 ± 0.42 μM) carcinomas [1]. By contrast, the closest chromone analog ULK1-IN-2 (compound 3s) has published activity data only in A549 NSCLC cells (IC₅₀ = 1.94 μM) , and SBI-0206965's reported activity is concentrated in renal cell carcinoma (A498, ACHN lines) and NSCLC (A549) . MRT68921 has been characterized across a range of cancer lines (A549, H1299, NCI-H460, SW480, SW620, HCT116), but its extreme biochemical potency (2.9 nM) does not linearly translate to superior cellular activity—SW620 cell viability data at physiologically relevant concentrations have not been reported . The breadth of Ulk1-IN-3's multi-indication panel provides researchers with a single ULK1 tool compound validated across four therapeutically relevant solid tumor types within one study.

Pan-Cancer Activity Renal Cancer Breast Cancer Bladder Cancer

Ulk1-IN-3 Optimal Use Cases for Colorectal Cancer Research, Scaffold-Hopping Medicinal Chemistry, and Autophagy-Apoptosis Crosstalk Studies


Colorectal Cancer Target Validation Where 5-FU-Benchmarked Potency is a Prerequisite

Investigators studying ULK1 as a therapeutic target in colorectal cancer can use Ulk1-IN-3 as a tool compound with the advantage that its cell-killing potency has been directly benchmarked against 5-fluorouracil (LC₅₀ 3.2 μM vs. 4.2 μM) within the same SW620 colorectal cancer model [1]. This enables meaningful efficacy comparisons in downstream assays (colony formation, cell cycle, apoptosis) where 5-FU serves as an internal clinical reference standard. The compound's validated activity in 786-O, MCF-7, and T-24 lines further supports cross-indication mechanistic studies [1]. Recommended experimental concentrations: 1.25–10 μM for cell cycle analysis (24 h), 1.25–5 μM for Western blot and apoptosis assays (48 h), and 0–20 μM for viability screening (72 h) [1].

Medicinal Chemistry Scaffold-Hopping Campaigns Targeting ULK1 Kinase

Ulk1-IN-3 represents the first and currently only commercially available chromone-based ULK1 inhibitor scaffold validated by molecular docking and MD simulations against the ULK1 crystal structure (PDB: 4WNO) [1]. Medicinal chemistry teams seeking to diversify away from indole/pyrimidine-dominated ULK1 inhibitor chemical space can use Ulk1-IN-3 as a starting point for SAR expansion at the C-3 benzyl position (where derivatives 9 and 10a–e were synthesized) [1]. The compound's well-characterized synthetic route (Vilsmeier-mediated cyclization from chromone precursor 4, followed by Suzuki coupling) provides a foundation for analog generation [1]. Its chromone core—shared with the FDA-approved drug Alvocidib—offers a favorable starting point for drug-likeness optimization [1].

Autophagy-Apoptosis Crosstalk and Oxidative Stress Signaling Studies

Unlike ATP-competitive ULK1 inhibitors that primarily block kinase catalytic activity (e.g., SBI-0206965 inhibits ULK1 phosphorylation events; MRT68921 blocks autophagosome maturation), Ulk1-IN-3 simultaneously modulates AMPK activation, AKT suppression, LC3B lipidation, and ROS production in SW620 cells [1]. This pathway signature—AMPK↑, AKT↓, ROS↑, LC3B-II↑, cPARP↑—positions Ulk1-IN-3 as a unique probe for dissecting the mechanistic interplay between autophagy modulation, oxidative stress, and intrinsic apoptosis in colon cancer [1]. Researchers investigating whether ULK1 inhibition alone is sufficient or whether concomitant ROS induction is required for effective cancer cell killing can use Ulk1-IN-3 alongside a ROS-scavenging control (e.g., N-acetylcysteine) to delineate ROS-dependent vs. ROS-independent mechanisms [1].

Lead Optimization Benchmarking for Chromone-Based Autophagy Modulators

For drug discovery programs developing next-generation autophagy-modulating agents, Ulk1-IN-3 (Compound 8) serves as the most potent member of a defined 12-compound chromone library with published IC₅₀/LC₅₀ rank-ordering [1]. The structure-activity relationships established in the primary paper—showing that the 4-chlorobenzyl substitution at C-3 (Compound 8) confers optimal activity compared to unsubstituted (Compound 4), bromo-substituted (Compound 5), or morpholino/piperazino derivatives (Compounds 10a–e)—provide a data-rich benchmarking set for new analog series [1]. Its molecular weight (436.88 g/mol), clogP, and chromone pharmacophore can serve as reference parameters for lead-likeness assessments in hit-to-lead programs [1].

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